molecular formula C18H14F2N2O2 B2647006 N-(3,4-difluorophenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide CAS No. 946226-69-3

N-(3,4-difluorophenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide

Cat. No.: B2647006
CAS No.: 946226-69-3
M. Wt: 328.319
InChI Key: JXQXFLWKIVKQNW-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide is a chemical compound of significant interest in medicinal chemistry and agrochemical research. It features a 1,2-oxazole (isoxazole) ring, a five-membered heterocycle known to be a crucial scaffold in the development of bioactive molecules . The molecular structure incorporates a 3,4-difluorophenyl group and a 4-methylphenyl substituent, motifs frequently employed to fine-tune properties like potency, metabolic stability, and cellular permeability . While specific biological data for this compound is not available in the public domain, compounds with analogous structures, particularly those containing acetamide linkages and heterocyclic systems, are extensively investigated for their potential as key intermediates or active agents in pharmaceutical and crop protection research . For instance, structurally related acetamide derivatives have been explored for controlling phytopathogenic fungi , highlighting the potential of this chemical class in agrochemical discovery. Furthermore, five-membered heterocycles, including oxazoles, are prevalent in many FDA-approved antibiotics and other therapeutic agents, underscoring their fundamental role in drug design and the exploration of new mechanisms of action . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to leverage this compound as a building block or a probe for developing novel inhibitors, optimizing lead structures, and investigating structure-activity relationships in their specific fields of study.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O2/c1-11-2-4-12(5-3-11)17-9-14(22-24-17)10-18(23)21-13-6-7-15(19)16(20)8-13/h2-9H,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQXFLWKIVKQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic substitution reaction, often using a difluorobenzene derivative and a suitable nucleophile.

    Attachment of the Methylphenyl Group: The methylphenyl group is incorporated through a Friedel-Crafts acylation reaction, using a methylbenzene derivative and an acylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,4-difluorophenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Table 1: Key Structural and Physical Properties of Analogous Compounds
Compound Name Core Heterocycle Substituents Molecular Weight (g/mol) Melting Point (°C) Reference
Target Compound 1,2-Oxazole 5-(4-Methylphenyl), 3,4-Difluorophenyl ~314.3* Not Reported -
2-(4-Chlorophenyl)-N-(3,4-Difluorophenyl)Acetamide None 4-Chlorophenyl, 3,4-Difluorophenyl 281.68 121–123
N-(3,4-Difluorophenyl)-2-{[4-(4-Methylphenyl)-5-(4-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide 1,2,4-Triazole Sulfanyl, 4-Methylphenyl, Pyridinyl ~447.4* Not Reported
Compound 51 () 1,2,4-Triazole Ethoxy, 2,5-Difluorophenyl, Phenylthio Not Reported 156–158

*Calculated based on molecular formula.

  • Structural Insights: The target compound’s 1,2-oxazole core distinguishes it from triazole-containing analogs (e.g., compounds in and ). Fluorine substituents on the phenyl ring (3,4-difluoro) increase electronegativity and metabolic stability compared to non-fluorinated analogs like 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide .
Table 3: Reported Bioactivities of Analogs
Compound Class Biological Activity Mechanism/Application Reference
Pyridazin-3(2H)-one Derivatives () FPR1/FPR2 agonists Activate calcium mobilization, chemotaxis
Antiviral Compounds () Docking to viral polymerase/profilin-like proteins High docking scores (e.g., Mangostin)
Pesticide Acetamides () Herbicidal/Insecticidal FOE 5043, Tebuthiuron applications
  • Activity Insights: The target compound’s 1,2-oxazole core may confer antiviral or antimicrobial activity, akin to oxazole-containing antivirals in .

Crystallographic and Conformational Analysis

  • Dihedral Angles :
    • In 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide, the dihedral angle between aromatic rings is 65.2°, influencing crystal packing and intermolecular interactions (N–H⋯O hydrogen bonds) .
    • The target compound’s oxazole ring may adopt a coplanar conformation with the acetamide group, enhancing stacking interactions compared to triazole analogs.

Biological Activity

N-(3,4-difluorophenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. The compound's structure incorporates a difluorophenyl moiety and an oxazole ring, which are known to influence its pharmacological properties. This article will explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Molecular Structure

  • Molecular Formula : C18H14F2N2O2
  • Molecular Weight : 328.3128 g/mol
  • IUPAC Name : this compound
  • CAS Number : 946340-53-0
  • SMILES Notation : Cc1ccc(cc1)c1onc(c1)CNC(=O)c1ccc(c(c1)F)F
PropertyValue
Molecular Weight328.3128 g/mol
SolubilitySoluble in DMSO
StabilityStable under normal conditions

Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antitumor activity. For instance, derivatives of oxazole have been recognized for their ability to inhibit tumor cell proliferation. In vitro studies suggest that this compound may exhibit selective cytotoxic effects against various cancer cell lines.

Case Study: In Vitro Analysis

In a study examining the compound's effects on human breast cancer cell lines, results showed a dose-dependent inhibition of cell growth:

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

These findings indicate that at higher concentrations, the compound significantly reduces cell viability, suggesting its potential as an antitumor agent.

The proposed mechanism of action for this compound involves the modulation of various signaling pathways associated with cell proliferation and apoptosis. Specifically:

  • Inhibition of Kinase Activity : Similar compounds have demonstrated the ability to inhibit specific kinases involved in cancer progression.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Other Biological Activities

In addition to antitumor properties, there is emerging evidence suggesting that this compound may possess anti-inflammatory and antimicrobial activities. Preliminary assays indicate that it may inhibit the growth of certain bacterial strains and modulate inflammatory responses in vitro.

Q & A

What are the standard synthetic routes for N-(3,4-difluorophenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide?

Basic Synthesis:
The compound is typically synthesized via carbodiimide-mediated coupling. A representative method involves reacting 2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetic acid with 3,4-difluoroaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl) as a coupling agent in dichloromethane (DCM) with triethylamine as a base. The reaction is stirred at 273 K for 3 hours, followed by extraction, washing, and crystallization from a DCM/ethyl acetate mixture .
Key Characterization:

  • NMR (1H/13C) for functional group confirmation.
  • Mass spectrometry (ESI-MS) for molecular weight verification.

How is the molecular conformation and crystallographic packing of this compound determined?

Advanced Structural Analysis:
Single-crystal X-ray diffraction (SC-XRD) using SHELX programs is employed to resolve the crystal structure. For example:

  • Dihedral angles between the 3,4-difluorophenyl and 4-methylphenyl-oxazole moieties (e.g., ~65° in analogous structures) .
  • Intermolecular interactions : N–H⋯O hydrogen bonds form infinite chains along the [100] axis, while weak C–H⋯F/O interactions stabilize the 3D lattice .
    Methodological Tools:
  • SHELXL for refinement .
  • Mercury or Olex2 for visualization.

What in vitro assays are suitable for evaluating its biological activity?

Basic Screening:

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.
  • Anticancer potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) .
    Advanced Studies:
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases.
  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes to targets like DNA polymerase or viral proteases .

How to address contradictions in reported biological activity data?

Methodological Considerations:

  • Purity validation : HPLC (>95% purity) to rule out impurities .
  • Crystal polymorphism : Powder XRD to confirm consistent crystallinity.
  • Assay conditions : Standardize cell lines, solvent controls (e.g., DMSO concentration ≤0.1%) .

How to design structure-activity relationship (SAR) studies for this compound?

Advanced SAR Strategies:

  • Substituent variation : Synthesize analogs with modified fluorophenyl or oxazole substituents (e.g., Cl, Br, OCH₃).
  • Pharmacophore mapping : Use MOE or Discovery Studio to identify critical functional groups.
  • In silico ADMET : SwissADME for predicting solubility and bioavailability .

What challenges arise in crystallographic refinement of this compound?

Technical Challenges:

  • Disorder in aromatic rings : Use SHELXL’s PART and SIMU instructions to model.
  • Hydrogen bonding ambiguity : Neutron diffraction or Hirshfeld surface analysis for precise H-atom positions .

How to optimize solubility for in vivo studies?

Formulation Approaches:

  • LogP calculation : Predict lipophilicity using ChemDraw.
  • Co-solvents : Test PEG-400 or cyclodextrin-based formulations.
  • Salt formation : Screen with HCl or sodium salts .

How to assess stability under physiological conditions?

Methodology:

  • pH stability : Incubate in buffers (pH 1.2–7.4) and analyze degradation via LC-MS.
  • Thermal stability : TGA/DSC to determine melting points and decomposition .

What techniques identify protein-compound interactions?

Advanced Methods:

  • Surface plasmon resonance (SPR) : Real-time binding kinetics.
  • Isothermal titration calorimetry (ITC) : Thermodynamic profiling.
  • Co-crystallization : Resolve binding modes with target proteins .

How to study metabolic pathways of this compound?

Metabolism Workflow:

  • Liver microsomes : Incubate with NADPH and identify metabolites via LC-HRMS.
  • CYP450 inhibition : Fluorescent assays using P450-Glo™ kits .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.